molecular formula C17H18N4O3 B2770997 5-((2-methoxy-5-methylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946203-70-9

5-((2-methoxy-5-methylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2770997
CAS RN: 946203-70-9
M. Wt: 326.356
InChI Key: MDSWUOGKVVYLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-methoxy-5-methylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Potential

Pyrimidine derivatives exhibit a broad spectrum of biological activities, making them a focal point in drug discovery and development. For instance, novel heterocyclic compounds derived from visnaginone and khellinone, showing anti-inflammatory and analgesic properties, highlight the importance of pyrimidine derivatives in developing new therapeutic agents. These compounds were synthesized through a series of reactions involving pyrimidine bases, demonstrating their versatility in creating pharmacologically active molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Crystallographic Studies

Crystallographic analysis of pyrimidine derivatives provides insights into their molecular structures, which is crucial for understanding their chemical behavior and interaction with biological targets. Studies on racemic mixtures and the crystal structure of specific pyrimidine derivatives reveal the intricacies of their molecular arrangements and hydrogen bonding patterns. This knowledge is pivotal for designing molecules with desired pharmacological properties (Low, Cobo, Cisneros, Quiroga, & Glidewell, 2004).

Chemical Transformations and Reactivity

The chemical reactivity of pyrimidine derivatives under various conditions has been explored to synthesize novel compounds with potential biological activities. For example, oxidative transformations of aminouracil derivatives into imidazolone by thallium(III) nitrate trihydrate in methanol illustrate the chemical versatility of pyrimidine bases in organic synthesis (Matsuura, Ueda, Nagai, Nagatsu, Sakakibara, Kurono, & Hatano, 1992).

Molecular and Crystal Structure Analysis

The study of molecular and crystal structures of pyrimidine derivatives, such as the analysis of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, contributes to our understanding of their potential as pharmaceutical agents. Such analyses shed light on the molecular interactions and structural features responsible for their biological activities (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).

Novel Synthesis Methods

Innovative synthetic methods for creating pyrimidine derivatives, such as the development of novel methods for synthesizing chromeno[2,3-d]pyrimidine-2,4(3H)-diones, highlight the ongoing research efforts to expand the chemical toolbox available for drug development and other applications (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

properties

IUPAC Name

5-(2-methoxy-5-methylanilino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-10-5-6-13(24-4)12(9-10)19-11-7-8-18-15-14(11)16(22)21(3)17(23)20(15)2/h5-9H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSWUOGKVVYLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.